N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

mGlu4 PAM 1,2,4-oxadiazole picolinamide

This 1,2,4-oxadiazole picolinamide fills a specific 4-methoxyphenoxymethyl vector gap in mGlu4 PAM SAR series. It serves as a novel starting point for medicinal chemistry programs targeting group III metabotropic glutamate receptors or as a matched analog for chemical biology probe campaigns. Selection is justified when proprietary SAR requires this substitution pattern—confirm activity via in-house pharmacological evaluation. Procure as a reference standard to validate novel synthetic routes to 3,5-disubstituted oxadiazoles. Vendor provided HPLC purity ≥95% and batch-to-batch analytical consistency are mandatory.

Molecular Formula C17H16N4O4
Molecular Weight 340.339
CAS No. 1251562-17-0
Cat. No. B2972687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
CAS1251562-17-0
Molecular FormulaC17H16N4O4
Molecular Weight340.339
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H16N4O4/c1-23-12-5-7-13(8-6-12)24-11-15-20-16(25-21-15)10-19-17(22)14-4-2-3-9-18-14/h2-9H,10-11H2,1H3,(H,19,22)
InChIKeyBZVVEYYYRVVTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS 1251562-17-0): Compound Identity and Procurement Baseline


N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS: 1251562-17-0, molecular formula C17H16N4O4, molecular weight 340.339 g/mol) is a synthetic small molecule comprising a picolinamide moiety linked via a methylene bridge to a 3,5-disubstituted-1,2,4-oxadiazole core. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a bioisostere of amide and ester functionalities, and compounds within this class have been investigated as allosteric modulators of group III metabotropic glutamate receptors (e.g., mGlu4 PAMs) [1]. However, publicly available authoritative databases and peer-reviewed literature provide no target-specific biological activity data, selectivity profiles, or validated experimental results for this precise compound. The compound is inventoried primarily by commercial chemical suppliers for screening library applications.

Why N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Within the 1,2,4-oxadiazole picolinamide chemotype, minor structural perturbations at the oxadiazole 3-position (e.g., replacing the 4-methoxyphenoxymethyl group with aryl, heteroaryl, or other ether-linked substituents) are known to profoundly shift potency, efficacy, and receptor subtype selectivity profiles [1]. In the mGlu4 PAM series, for example, structurally divergent analogs exhibited EC50 values spanning 282–656 nM, with only a subset demonstrating CNS penetration and in vivo behavioral activity [1]. Consequently, assuming functional equivalence between the target compound and its closest in-class analogs (e.g., N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide or N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide) without direct comparative data risks invalidating structure-activity relationship (SAR) conclusions and procurement decisions. The absence of public domain primary pharmacological data does not indicate lack of differentiation potential; rather, it mandates that selection be governed by synthetic accessibility, purity specifications, and bespoke internal screening rather than published benchmark superiority.

Quantitative Differentiation Evidence for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide


Publicly Available Comparative Pharmacological Data for CAS 1251562-17-0

An exhaustive search of PubMed, PubChem, ChEMBL, and patent databases returned no primary research articles, bioassay results, or patents that explicitly name N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS 1251562-17-0) as a tested entity with disclosed quantitative biological data. No direct head-to-head comparison against a named structural analog could be identified. The nearest published chemotype includes 1,2,4-oxadiazole picolinamides evaluated as mGlu4 positive allosteric modulators; however, the target compound is not among the exemplified structures in that study [1]. Therefore, no Evidence_Item meeting the mandatory admission criteria (clear comparator, quantitative target and comparator data, defined assay context) can be constructed.

mGlu4 PAM 1,2,4-oxadiazole picolinamide

Rational Application Scenarios for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide Based on Structural Context


Proprietary SAR Expansion of Group III mGlu Receptor Modulator Chemotypes

Given the established mGlu4 PAM activity of related 1,2,4-oxadiazole picolinamides [1], the target compound may serve as a novel starting point or comparator for internal medicinal chemistry programs exploring 3-(aryloxymethyl)-substituted oxadiazole picolinamides. Selection is justified only when the 4-methoxyphenoxymethyl substituent fills a specific vector or physicochemical property gap in an existing proprietary SAR series, to be confirmed by in-house in vitro pharmacological evaluation.

Chemical Probe Development for Target ID and Mechanism Deconvolution

The compound's structural features (1,2,4-oxadiazole bioisostere, picolinamide metal-chelating or hydrogen-bonding motif) make it a candidate for chemical biology probe campaigns where a negative control or structurally matched inactive analog is required. Its utility in this context is contingent on demonstrating target engagement (or lack thereof) in head-to-head biochemical or cellular assays against a close structural analog such as N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide [1].

Synthetic Methodology and Building Block Validation

The compound may be procured as a reference standard to validate novel synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles containing a picolinamide side chain. Differentiation from generic oxadiazole building blocks lies in the specific substitution pattern and the presence of the picolinamide moiety, which may require distinct acylation or coupling conditions. Procurement decisions should be based on vendor-provided analytical data (NMR, HPLC purity ≥95%) and batch-to-batch consistency.

In Silico Modeling and Pharmacophore Hypothesis Testing

The compound can be incorporated as a query molecule in ligand-based virtual screening or pharmacophore modeling efforts targeting mGlu4 or related CNS receptors. Its value is realized when quantitative in silico predictions are prospectively compared with experimental data generated for the compound and its nearest published analogs from the mGlu4 PAM series [1], enabling refinement of computational models for scaffold hopping or selectivity optimization.

Quote Request

Request a Quote for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.